

An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	1-(3-
Compound Name:	Chlorophenyl)cyclopropanecarbon
	itrile
Cat. No.:	B040559

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its role in the development of novel therapeutic agents.

Chemical Identity and Properties

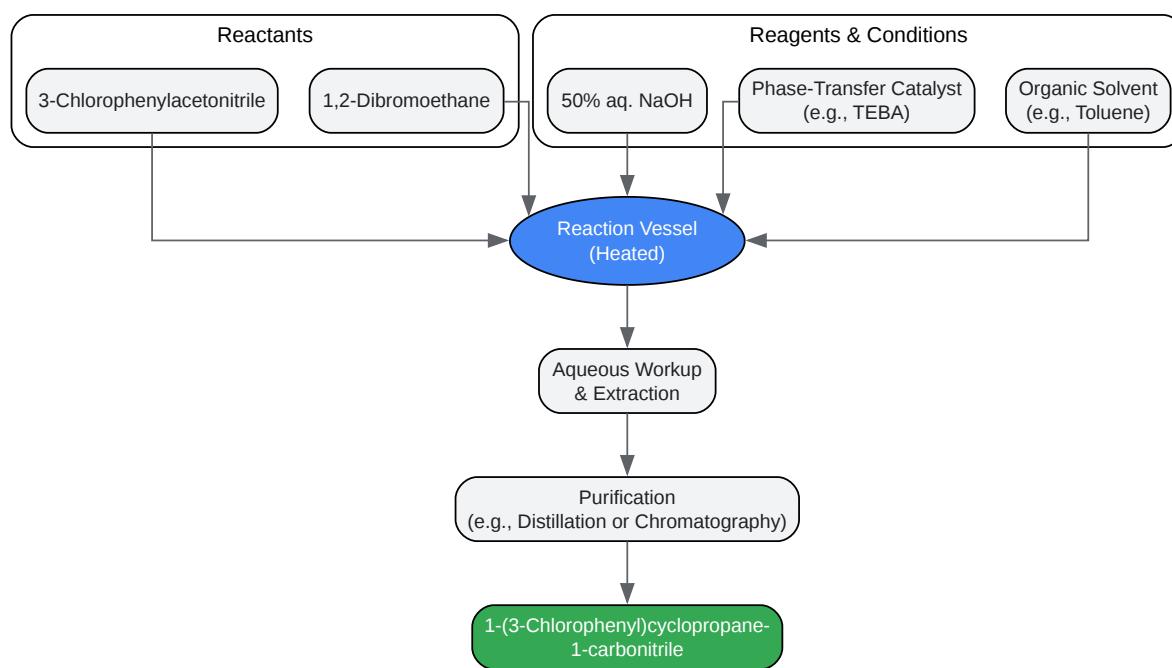
1-(3-Chlorophenyl)cyclopropane-1-carbonitrile is a substituted cyclopropane derivative. The presence of the cyclopropyl ring, a bioisostere for other chemical groups, often enhances metabolic stability and binding affinity in drug candidates. The nitrile group is a versatile functional group in organic synthesis and is present in numerous pharmaceuticals.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value
IUPAC Name	1-(3-Chlorophenyl)cyclopropane-1-carbonitrile
Synonyms	1-(3-chlorophenyl)cyclopropanecarbonitrile
CAS Number	124276-32-0[1]
Molecular Formula	C ₁₀ H ₈ ClN[1]
Molecular Weight	177.63 g/mol
Purity	Typically ≥96%[1]
Storage	Room temperature[1]

Table 2: Predicted Spectroscopic Data

Note: Experimental spectral data for this specific compound is not widely available in public databases. The following are predicted chemical shifts based on the analysis of structurally similar compounds.


¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Aromatic Protons (4H): δ 7.20-7.50 ppm (multiplet)	Quaternary Carbon (Ar-C): δ 135-140 ppm
Cyclopropyl Methylene Protons (4H): δ 1.40-1.80 ppm (two multiplets, diastereotopic)	Aromatic CH Carbons: δ 125-130 ppm
Quaternary Carbon (C-CN): δ 15-20 ppm	
Nitrile Carbon (CN): δ 120-125 ppm	
Cyclopropyl Methylene Carbons (CH ₂): δ 15-25 ppm	

Synthesis of 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile

The synthesis of 1-aryl-1-cyanocyclopropanes is commonly achieved via the cyclopropanation of the corresponding arylacetonitrile. A robust and widely used method is phase-transfer catalysis (PTC), which facilitates the reaction between the organic substrate and an aqueous base using a catalyst to shuttle the reactive species across the phase boundary. This method is advantageous due to its mild conditions and the use of inexpensive reagents.

Proposed Synthetic Workflow

The logical workflow for the synthesis is outlined below. It involves the deprotonation of 3-chlorophenylacetonitrile at the interface of an organic and a concentrated aqueous basic phase, followed by a nucleophilic attack on 1,2-dibromoethane in a double S_N2 reaction to form the cyclopropane ring.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile.

Experimental Protocol (Representative)

This protocol is a representative procedure based on established methods for the phase-transfer catalyzed synthesis of similar aryl cyclopropanecarbonitriles.

Materials:

- 3-Chlorophenylacetonitrile
- 1,2-Dibromoethane
- Sodium Hydroxide (NaOH), 50% aqueous solution
- Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst
- Toluene or another suitable organic solvent
- Diethyl ether or other extraction solvent
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Standard laboratory glassware for reflux, extraction, and purification

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-chlorophenylacetonitrile (1.0 eq.), toluene, and the phase-transfer catalyst (e.g., TEBA, 0.05 eq.).
- With vigorous stirring, add the 50% aqueous sodium hydroxide solution (approx. 5-10 eq.).
- Add 1,2-dibromoethane (1.5-2.0 eq.) to the mixture.
- Heat the reaction mixture to 50-60 °C and maintain vigorous stirring for 4-6 hours, or until TLC or GC analysis indicates the consumption of the starting material.

- After cooling to room temperature, dilute the mixture with water and transfer it to a separatory funnel.
- Separate the organic layer, and extract the aqueous layer with diethyl ether or toluene (2 x volume of the organic layer).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 1-(3-chlorophenyl)cyclopropane-1-carbonitrile.

Applications in Drug Development and Research

1-(3-Chlorophenyl)cyclopropane-1-carbonitrile serves as a valuable building block in medicinal chemistry. Its structural motifs are found in various biologically active compounds.

- Pharmaceutical Intermediates: This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders. It is used in the development of drugs intended to modulate neurotransmitter activity, which may be beneficial in treating conditions like depression and anxiety.
- Protein Degrader Building Blocks: It is classified as a building block for protein degraders, a novel class of therapeutics that harness the cell's natural protein disposal systems to eliminate disease-causing proteins.[\[1\]](#)
- Agrochemical Research: The unique structure of this compound is also utilized in agrochemical research for creating new pesticides and herbicides with potentially improved efficacy and better environmental profiles.

The incorporation of the cyclopropyl group can confer several advantageous properties to a drug molecule, including:

- Increased metabolic stability
- Enhanced potency
- Improved membrane permeability
- Reduced off-target effects
- Favorable conformational rigidity for receptor binding

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040559#1-3-chlorophenyl-cyclopropanecarbonitrile-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com